molecular formula C12H10N2O B8333932 3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile

3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile

Cat. No. B8333932
M. Wt: 198.22 g/mol
InChI Key: OYJWUBXIWQSUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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properties

Product Name

3-(4-Cyanophenyl)tetrahydrofuran-3-carbonitrile

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-(4-cyanophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c13-7-10-1-3-11(4-2-10)12(8-14)5-6-15-9-12/h1-4H,5-6,9H2

InChI Key

OYJWUBXIWQSUQL-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% by weight, 1.2 g, 30 mmol) in 1-methylpyrrolidin-2-one (20 mL) was added a solution of 4-(cyanomethyl)benzonitrile (1.42 g, 10 mmol) and 1-chloro-2-(chloromethoxy)ethane (1.29 g, 10 mmol) in THF (10 mL) at −20° C. The mixture was allowed to warm to room temperature after completion of addition and stirred for 24 hours. The reaction was quenched by ice water and extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (3×50 mL), brine (50 mL), dried over Na2SO4, filtered and concentrated to afford the crude product which was purified by Prep-TLC (EtOAc/hexane=1:5) to provide the title compound as a yellow oil (345 mg, 17.4%). LC-MS: m/z 172 (M−CN).
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
17.4%

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